2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate
Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an ester linkage to a methylphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where 4-fluorophenyl halides react with piperazine under basic conditions.
Esterification: The resulting 4-(4-fluorophenyl)piperazine is then reacted with 2-oxoethyl (4-methylphenyl)acetate. This step involves esterification, typically using acid catalysts like sulfuric acid or via a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl group in the ester linkage.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmitter systems.
Medicine
Pharmacological Research: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism by which 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the ester linkage.
2-Oxoethyl (4-methylphenyl)acetate: Contains the ester linkage but lacks the piperazine ring.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-16-2-4-17(5-3-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIBFXUONHAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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